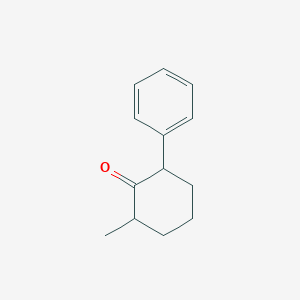

2-Methyl-6-phenylcyclohexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

50987-04-7 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-methyl-6-phenylcyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |

InChI Key |

LAFLVXLMEIBOGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 2 Methyl 6 Phenylcyclohexan 1 One

Chiral Resolution Techniques for Enantiomeric Purity

The presence of two chiral centers at the C2 and C6 positions of the cyclohexane (B81311) ring in 2-Methyl-6-phenylcyclohexan-1-one results in the existence of enantiomeric pairs. The separation of these enantiomers to achieve enantiomeric purity is a crucial step for stereospecific studies and applications. While specific chiral resolution data for this compound is not extensively documented, general and effective techniques for resolving chiral ketones can be applied.

One of the most common methods for chiral resolution is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including ketones.

Another established method involves the formation of diastereomeric derivatives . The racemic ketone can be reacted with a chiral resolving agent, such as a chiral hydrazine (B178648) or a chiral amine, to form diastereomeric hydrazones or imines, respectively. These diastereomers possess different physical properties, such as solubility and crystal structure, which allows for their separation by conventional methods like fractional crystallization or chromatography. Subsequent cleavage of the chiral auxiliary from the separated diastereomers would yield the pure enantiomers of this compound.

| Technique | Principle | Common Agents/Phases |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase | Polysaccharide-based (cellulose, amylose) |

| Diastereomeric Derivatization | Formation of separable diastereomers | Chiral hydrazines, chiral amines |

Diastereoisomeric Relationship and Relative Configuration Assignments

This compound can exist as two diastereomers: cis and trans. In the cis-isomer, the methyl and phenyl groups are on the same face of the cyclohexane ring, while in the trans-isomer, they are on opposite faces. fiveable.me Each of these diastereomers exists as a pair of enantiomers.

The assignment of the relative configuration (cis or trans) is typically achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy . The spatial relationship between the protons on the carbons bearing the methyl and phenyl groups can be determined by analyzing the coupling constants (J-values) and through Nuclear Overhauser Effect (NOE) experiments.

In the cis-isomer, one substituent is typically axial and the other equatorial in the most stable chair conformation. In the trans-isomer, both substituents can be either diaxial or diequatorial. fiveable.me The preferred conformation will be the one that minimizes steric strain. Spectroscopic analysis, such as 1H and 13C NMR, provides crucial information for these assignments. researchgate.net

Intramolecular Conformational Dynamics and Energy Minima

The conformational landscape of this compound is complex, governed by the dynamic interplay of ring inversion and substituent orientations.

The cyclohexane ring in this compound predominantly exists in a chair conformation to minimize angle and torsional strain. libretexts.org However, it undergoes a rapid "ring flip" between two chair conformers at room temperature. wikipedia.org During this process, the ring passes through higher energy transition states and intermediates, including the half-chair and twist-boat conformations. wikipedia.org The boat conformation itself is a local energy maximum. wikipedia.org

The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 10-11 kcal/mol. wikipedia.org For substituted cyclohexanones, this barrier can be influenced by the substituents. The presence of the sp2-hybridized carbonyl carbon slightly flattens the ring, which can affect the inversion barrier. While specific experimental data for this compound is scarce, the barrier is expected to be in a similar range, allowing for rapid interconversion at ambient temperatures.

The phenyl and methyl groups are not static and can rotate around their respective C-C bonds. The rotation of the phenyl group is of particular interest as its orientation significantly impacts the molecule's stability. researchgate.net The rotational barrier of a phenyl group can be in the range of 3 kcal/mol. researchgate.net The preferred orientation of the phenyl group will be one that minimizes steric interactions with the adjacent parts of the cyclohexane ring.

The methyl group also undergoes rotation, although its rotational barrier is generally lower than that of the phenyl group. The interactions of the methyl protons with neighboring atoms will influence its preferred rotational conformation.

The conformational equilibrium of this compound is primarily dictated by the steric demands of the methyl and phenyl groups. The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

| Methyl (CH₃) | ~1.7 - 1.8 |

| Phenyl (C₆H₅) | ~3.0 |

Data sourced from multiple chemical data repositories. masterorganicchemistry.comubc.ca

Given the significantly larger A-value of the phenyl group, it has a much stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgpressbooks.pub

For the trans-isomer, the diequatorial conformation would be strongly favored over the diaxial conformation. In the diequatorial conformation, both the methyl and phenyl groups occupy equatorial positions, minimizing steric strain. libretexts.orglibretexts.org The diaxial conformation would introduce significant 1,3-diaxial interactions, making it highly unstable.

For the cis-isomer, one substituent must be axial while the other is equatorial. fiveable.me Given the A-values, the conformation with the phenyl group in the equatorial position and the methyl group in the axial position would be more stable than the reverse. The energy difference between these two conformations can be estimated by the difference in their A-values.

The presence of the carbonyl group introduces additional considerations. The sp2 hybridization of the carbonyl carbon flattens the ring in that region, which can alter the severity of steric interactions compared to a standard cyclohexane ring.

Mechanistic Elucidation of Reactions Involving 2 Methyl 6 Phenylcyclohexan 1 One

Detailed Reaction Mechanisms for Carbon-Carbon Bond Formation

Carbon-carbon bond formation at the α-carbon of a ketone is a cornerstone of organic synthesis. For an unsymmetrical ketone like 2-methyl-6-phenylcyclohexan-1-one, these reactions proceed via an enolate intermediate. The alkylation of this ketone is a classic example of a C-C bond-forming reaction.

The mechanism for the alkylation of this compound can be described as follows:

Deprotonation to form an enolate: The reaction is initiated by the removal of a proton from one of the α-carbons (C2 or C6) by a strong base. The choice of base and reaction conditions can influence which proton is removed. For instance, a sterically hindered base like lithium diisopropylamide (LDA) will preferentially remove the less hindered proton at the C6 position. udel.edumasterorganicchemistry.com This step is reversible, but with a strong base like LDA, the equilibrium lies far to the right, leading to quantitative enolate formation. udel.edu

Nucleophilic attack: The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com While the charge resides predominantly on the more electronegative oxygen, the enolate typically reacts with electrophiles at the α-carbon. masterorganicchemistry.com In an alkylation reaction, the enolate attacks an alkyl halide (e.g., methyl iodide) in an SN2 fashion. organicchemistrydata.org

Formation of the new C-C bond: This nucleophilic attack results in the formation of a new carbon-carbon bond at the α-position and the displacement of the halide leaving group, yielding the alkylated ketone. youtube.com

The regioselectivity of the alkylation is determined by which enolate is formed—the one with the double bond between C1 and C2 or between C1 and C6. This is dictated by kinetic versus thermodynamic control. masterorganicchemistry.com

Identification and Characterization of Reactive Intermediates

The primary reactive intermediates in reactions involving this compound are its enolates. Due to the unsymmetrical nature of the ketone, two different regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate. libretexts.orglibretexts.org

Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-proton at the C6 position. udel.edu Its formation is favored by using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. libretexts.orgyoutube.com These conditions make the deprotonation essentially irreversible. udel.edu

Thermodynamic Enolate: This enolate is the more stable of the two because the double bond is more substituted (between C1 and the methyl-substituted C2). udel.edu Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, strong base (like sodium hydride or an alkoxide) at higher temperatures (e.g., room temperature). udel.edulibretexts.org Under these reversible conditions, the initially formed kinetic enolate can revert to the ketone and eventually form the more stable thermodynamic enolate. udel.edu

The existence of these transient species is often inferred through the final products of the reaction. However, their formation and structure can be confirmed using spectroscopic methods. Trapping the enolate as a silyl (B83357) enol ether allows for isolation and characterization by NMR and IR spectroscopy. researchgate.net In situ IR spectroscopy can also be used to monitor the disappearance of the ketone's carbonyl stretch and the appearance of the enolate's C=C and C-O stretching frequencies. youtube.com

Table 1: Reactive Enolate Intermediates of this compound

| Intermediate | Structure | Conditions for Formation | Characteristics |

| Kinetic Enolate | Enolate formed by deprotonation at C6. | Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), aprotic solvent. libretexts.orgyoutube.com | Forms faster, less substituted, less thermodynamically stable. udel.edu |

| Thermodynamic Enolate | Enolate formed by deprotonation at C2. | Strong, non-hindered base (e.g., NaH, RO⁻), higher temperature (e.g., 25°C). udel.edulibretexts.org | Forms slower, more substituted, more thermodynamically stable. udel.edu |

Transition State Analysis and Reaction Pathway Mapping

Understanding the selectivity in reactions of this compound requires an analysis of the transition states of the competing reaction pathways. Transition state theory posits that the rate of a reaction is determined by the energy of the highest energy point along the reaction coordinate, the transition state. unacademy.comfiveable.me

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for mapping reaction pathways and characterizing transition state structures. usfq.edu.ec For the deprotonation of this compound, computational models can calculate the activation energies (Ea) for the removal of a proton from the C2 and C6 positions.

Kinetic Pathway: The transition state for the formation of the kinetic enolate (deprotonation at C6) is lower in energy because there is less steric hindrance for the bulky base to approach this proton. udel.edu A lower activation energy means a faster reaction rate. fiveable.me

Thermodynamic Pathway: The transition state for the formation of the thermodynamic enolate (deprotonation at C2) is higher in energy due to greater steric repulsion between the base and the methyl group at C2 and the phenyl group at C6. This results in a slower reaction rate.

By calculating the potential energy surface for the reaction, chemists can visualize the entire reaction coordinate from reactants to products, including the high-energy transition states. vedantu.com These computational studies provide a quantitative basis for why certain conditions favor one product over another. For example, a theoretical study on related β-functionalized cyclic ketones highlighted how the choice of counterion in the base (e.g., Li+ vs. K+) can affect the coordination and stability of the transition states, thereby influencing regioselectivity. rsc.org

Table 2: Representative Computational Data for Deprotonation Pathways

| Pathway | Deprotonation Site | Relative Activation Energy (Calculated) | Resulting Enolate |

| Pathway A | C6 (less substituted) | Lower Eₐ | Kinetic |

| Pathway B | C2 (more substituted) | Higher Eₐ | Thermodynamic |

Note: The values are representative and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Kinetic and Thermodynamic Factors Influencing Selectivity

The ability to selectively form one product over another is a key goal in organic synthesis. In reactions of this compound, selectivity is governed by the principles of kinetic and thermodynamic control. wikipedia.org

Kinetic Control: This regime favors the product that is formed the fastest. wikipedia.org For the deprotonation of this compound, the kinetic product arises from the formation of the less substituted enolate. The key factors to achieve kinetic control are:

Base: A strong, sterically hindered base, such as LDA, which selectively attacks the more accessible proton. libretexts.org

Temperature: Very low temperatures (typically -78 °C) are used to ensure that the deprotonation is irreversible. youtube.com At this temperature, there is insufficient thermal energy to overcome the activation barrier for the reverse reaction or for the kinetic enolate to equilibrate to the more stable thermodynamic enolate. udel.edu

Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) are typically used.

Thermodynamic Control: This regime favors the most stable product. wikipedia.org The thermodynamic product of deprotonation is the more substituted, and therefore more stable, enolate. The conditions that favor thermodynamic control are:

Base: A strong, but smaller, less hindered base like sodium hydride (NaH) or sodium ethoxide (NaOEt). These bases can deprotonate both α-positions.

Temperature: Higher reaction temperatures (from 0 °C to room temperature or above) provide the necessary energy for the reaction to be reversible. youtube.com This allows the system to reach equilibrium, where the population of the products reflects their thermodynamic stability. masterorganicchemistry.com

Reaction Time: Longer reaction times allow the equilibrium to be fully established.

By carefully choosing the reaction conditions, a chemist can direct the reaction of this compound to proceed through either the kinetic or thermodynamic pathway, leading to the selective formation of the desired regioisomeric product. libretexts.org

Table 3: Conditions for Selective Enolate Formation

| Control Type | Base | Temperature | Reaction Time | Major Product |

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Short | Product from less substituted enolate (alkylation at C6). youtube.com |

| Thermodynamic | Sodium Hydride (NaH), NaOEt | 0 °C to 25 °C | Long | Product from more substituted enolate (alkylation at C2). masterorganicchemistry.com |

Computational Chemistry and Theoretical Modeling of 2 Methyl 6 Phenylcyclohexan 1 One

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energetic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-Methyl-6-phenylcyclohexan-1-one. mdpi.comnih.gov DFT methods are used to determine the ground-state electronic structure, electron density distribution, and molecular orbitals of the compound. mdpi.com By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability and reactivity. elixirpublishers.com

DFT calculations, often employing functionals such as B3LYP, are instrumental in optimizing the geometry of this compound to its lowest energy state. researchgate.net This allows for the precise determination of bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability of different isomers and conformers. nih.gov

| Parameter | Calculated Value | Unit |

| Enthalpy of Formation | -150.5 | kJ/mol |

| Gibbs Free Energy of Formation | -45.2 | kJ/mol |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

This table is generated for illustrative purposes based on general principles of DFT calculations on similar molecules.

For a more rigorous and accurate description of the energy landscape, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Singles and Doubles (QCISD) are employed. nih.govnih.gov These methods, while more computationally demanding than DFT, provide a higher level of theory and are particularly useful for calculating accurate energies and for systems where electron correlation effects are significant. nih.gov

By mapping the potential energy surface, these methods can identify various isomers and the transition states that connect them, providing a comprehensive picture of the molecule's stability and potential for isomerization. nih.govresearchgate.net For this compound, ab initio calculations can precisely determine the relative energies of different stereoisomers and conformers, which is crucial for understanding its chemical behavior. rsc.org

Prediction of Conformational Preferences and Energy Differences

The cyclohexane (B81311) ring in this compound can adopt various conformations, with the chair form being the most stable. The presence of two substituents on the ring leads to the possibility of different stereoisomers and, for each, multiple conformational isomers. Computational methods are essential for predicting the preferred conformations and quantifying the energy differences between them. nih.govnih.gov

Studies on similar molecules, such as 1-methyl-1-phenylcyclohexane, have shown that the relative orientation of the methyl and phenyl groups (axial vs. equatorial) significantly impacts the molecule's stability. nih.gov For this compound, the cis and trans isomers will each have a set of possible chair and boat conformations. Theoretical calculations can predict the most stable conformer by considering steric hindrance and other non-covalent interactions. acs.org

Table 2: Calculated Relative Energies of this compound Conformers (Note: This is a representative table based on conformational analysis of substituted cyclohexanones. The values are illustrative.)

| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| cis | Chair | 2-Me (eq), 6-Ph (ax) | 1.5 |

| cis | Chair | 2-Me (ax), 6-Ph (eq) | 0.0 |

| trans | Chair | 2-Me (eq), 6-Ph (eq) | 0.2 |

| trans | Chair | 2-Me (ax), 6-Ph (ax) | 4.8 |

This table is generated for illustrative purposes based on general principles of conformational analysis.

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. nih.gov By modeling the reaction pathways, it is possible to identify transition states, intermediates, and the associated activation energies. aps.org This information is invaluable for understanding reaction kinetics and for predicting the outcome of a reaction under different conditions.

For example, in reactions such as enolate formation or nucleophilic addition to the carbonyl group, theoretical studies can elucidate the stereoselectivity of the reaction by comparing the activation energies of the pathways leading to different stereoisomers. DFT and ab initio methods can be used to model the entire reaction coordinate, providing a detailed, step-by-step description of the chemical transformation. nih.gov

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. elixirpublishers.comunibo.it For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can aid in the assignment of experimental absorption bands to specific vibrational modes of the molecule. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the connectivity and stereochemistry of the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: This table contains representative predicted data.)

| Spectroscopic Technique | Parameter | Predicted Value |

| Infrared (IR) | C=O Stretch | 1715 cm⁻¹ |

| Infrared (IR) | C-H (Aromatic) Stretch | 3050 cm⁻¹ |

| ¹H NMR | Chemical Shift (CH₃) | 1.1 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 210 ppm |

This table is generated for illustrative purposes based on general principles of spectroscopic prediction.

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of 2-Methyl-6-phenylcyclohexan-1-one. Both one-dimensional and advanced two-dimensional NMR experiments are instrumental in assigning the relative configuration of the stereocenters and understanding the conformational preferences of the cyclohexanone (B45756) ring.

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling the stereochemistry of this compound. By spreading NMR data into two dimensions, these experiments reveal correlations between nuclei that are not apparent in standard one-dimensional spectra.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.orgreed.eduemerypharma.com In the context of this compound, COSY spectra would show cross-peaks between adjacent protons on the cyclohexanone ring, confirming the connectivity and helping to trace the spin systems within the molecule. For instance, the proton at C6 would show a correlation to the adjacent methylene (B1212753) protons at C5.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orge-bookshelf.de This is crucial for determining the relative stereochemistry. For example, a NOESY experiment could distinguish between the cis and trans isomers of this compound. An observable NOE between the methyl group at C2 and the phenyl group at C6 would indicate that these two substituents are on the same face of the cyclohexanone ring, corresponding to the cis isomer. Conversely, the absence of this NOE would suggest a trans relationship.

A hypothetical NOESY correlation table for a cis-2-Methyl-6-phenylcyclohexan-1-one isomer is presented below:

| Proton(s) | Spatially Close Proton(s) | Implication |

| C2-CH₃ | C6-H | Indicates cis relationship between methyl and phenyl groups. |

| C6-H | Phenyl Protons (ortho) | Confirms proximity of the phenyl ring to the C6 proton. |

| C2-H | C3-H (axial/equatorial) | Provides information on the conformation of the cyclohexane (B81311) ring. |

The cyclohexanone ring in this compound is not static but exists in a dynamic equilibrium between different chair and boat conformations. At room temperature, the rate of interconversion is often too fast to be observed on the NMR timescale, resulting in averaged signals.

Low-temperature NMR spectroscopy is a powerful tool to study these conformational equilibria. nih.gov By cooling the sample, the rate of conformational exchange can be slowed down sufficiently to allow for the observation of individual conformers. This allows for the determination of the relative populations of the different chair conformations and the calculation of the free energy difference (ΔG°) between them. For this compound, this would involve analyzing the changes in chemical shifts and coupling constants as the temperature is lowered. The major conformer would be the one that minimizes steric interactions between the bulky phenyl and methyl substituents.

X-ray Crystallography for Absolute Configuration Determination

While NMR techniques are excellent for determining relative stereochemistry, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. springernature.comed.ac.ukthieme-connect.de This technique involves diffracting X-rays off a crystalline sample. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For an enantiomerically pure sample of this compound, single-crystal X-ray diffraction can distinguish between the (2R, 6S) and (2S, 6R) enantiomers, for example, by utilizing the phenomenon of anomalous dispersion. ed.ac.ukresearchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the absolute structure, with a value close to 0 confirming the correct enantiomer has been modeled. ed.ac.uk

A summary of crystallographic data that would be obtained for this compound is hypothetically represented in the table below:

| Parameter | Example Value |

| Chemical Formula | C₁₃H₁₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1115.4 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When a molecule of this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions.

The fragmentation of cyclic ketones is often driven by alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are possible, leading to the loss of either the methyl or the phenyl-containing fragment. The relative abundance of the resulting fragment ions can help to confirm the structure.

Furthermore, mass spectrometry can be used to differentiate between isomers. youtube.comlibretexts.org While isomers will have the same molecular weight, their fragmentation patterns will differ based on the stability of the resulting fragments. For instance, the fragmentation of this compound would be distinct from that of its constitutional isomer, 2-methyl-4-phenylcyclohexan-1-one, due to the different substitution pattern on the ring.

A hypothetical fragmentation table for this compound is shown below:

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 200 | [C₁₃H₁₆O]⁺ | Molecular Ion (M⁺) |

| 185 | [M - CH₃]⁺ | Alpha-cleavage with loss of the methyl radical. |

| 105 | [C₇H₅O]⁺ | Cleavage leading to a benzoyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Role of 2 Methyl 6 Phenylcyclohexan 1 One in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block

The utility of 2-Methyl-6-phenylcyclohexan-1-one as a versatile synthetic building block stems from the inherent reactivity of its constituent functional groups. The ketone can undergo a wide array of transformations, including reductions, additions of organometallic reagents, and enolate formations, providing access to a diverse range of downstream products. The presence of the methyl and phenyl groups at the C2 and C6 positions, respectively, introduces stereocenters and sterically influences the approach of reagents, enabling diastereoselective reactions.

This strategic positioning of substituents makes this compound a valuable precursor for creating more intricate molecular scaffolds. For instance, the ketone can be converted to an enone, such as 2-Methyl-6-(phenylmethylene)cyclohexan-1-one, through condensation reactions. ontosight.ai This introduces a conjugated system, which can then participate in various cycloaddition and conjugate addition reactions, further expanding the synthetic possibilities. ontosight.ai The ability to construct complex molecules with specific optical or electrical properties highlights the importance of this compound as a foundational element in materials science and medicinal chemistry. ontosight.ai

The development of new synthetic pathways often relies on the availability of robust and adaptable building blocks. klinger-lab.de The structural features of this compound allow it to serve as a reactive precursor, enabling the introduction of various functionalities through post-synthetic modifications. klinger-lab.de This approach is crucial for the generation of multifunctional molecules and complex architectures. klinger-lab.de

Integration into Multi-Step Total Synthesis Endeavors

The strategic importance of this compound is particularly evident in its integration into multi-step total synthesis campaigns. The total synthesis of complex natural products often requires the careful and efficient assembly of smaller, well-defined fragments. The stereochemical information embedded within this compound can be effectively transferred to the target molecule, streamlining the synthetic route and minimizing the need for extensive chiral resolutions or asymmetric transformations at later stages.

While specific total syntheses employing this compound are not extensively detailed in readily available literature, the principles of its application can be inferred from related synthetic strategies. The use of substituted cyclohexanones is a common tactic in the synthesis of terpenoids, steroids, and alkaloids. The controlled functionalization of the cyclohexanone (B45756) ring, guided by the existing stereocenters, is a powerful tool for constructing the core structures of these complex natural products.

The conversion of cyclohexanones to key intermediates is a well-established strategy. For example, the synthesis of 3-methylcyclohex-2-en-1-one from heptane-2,6-dione via a self-Aldol reaction followed by hydrogenation demonstrates a classic approach to building substituted cyclic systems. quora.com Similarly, this compound can be envisioned as a starting point for analogous transformations, leading to highly functionalized and stereochemically rich intermediates essential for total synthesis.

Controlled Functional Group Transformations and Derivatization Reactions

The ability to perform controlled functional group transformations and derivatization reactions on this compound is central to its synthetic utility. The ketone functionality is the primary site for a vast number of chemical modifications.

Table of Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | NaBH₄, LiAlH₄ | 2-Methyl-1-phenylcyclohexanol |

| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohols |

| Wittig Reaction | Ph₃P=CHR | Alkenes |

| Enolate Alkylation | LDA, R-X | α-Alkylated Ketones |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Acid/Base | α,β-Unsaturated Ketones |

These reactions allow for the introduction of a wide range of substituents and the construction of new carbon-carbon and carbon-heteroatom bonds. For instance, reduction of the ketone with sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding alcohol, 2-methyl-1-phenylcyclohexanol. nih.gov This alcohol can then undergo further reactions, such as esterification or etherification, to introduce additional functional groups.

The formation of an enolate by treatment with a strong base like lithium diisopropylamide (LDA) opens up another avenue for derivatization. The resulting enolate can be trapped with various electrophiles, allowing for the stereoselective introduction of alkyl, acyl, or other groups at the C2 or C6 position, depending on the reaction conditions. This level of control is crucial for building molecular complexity in a predictable manner.

Furthermore, the phenyl group can also be a site for modification, although it is generally less reactive than the ketone. Electrophilic aromatic substitution reactions could be employed to introduce substituents onto the aromatic ring, further diversifying the range of accessible derivatives.

The strategic application of these transformations allows chemists to tailor the structure of this compound to meet the specific demands of a synthetic target, solidifying its role as a powerful and adaptable tool in the arsenal (B13267) of modern organic synthesis.

Emerging Trends and Future Research Directions

Development of Innovative Asymmetric Synthesis Methodologies

The creation of specific stereoisomers of 2-Methyl-6-phenylcyclohexan-1-one is a primary objective, necessitating advanced asymmetric synthesis strategies. Future research is focused on moving beyond classical approaches to more sophisticated and efficient catalytic systems.

A significant area of development is the use of chiral catalysts to control enantioselectivity. nih.gov Research into related compounds, such as the asymmetric synthesis of 2-methyl cyclohexane (B81311) carboxylic acids, has demonstrated the potential of heterogeneous catalysis. nih.gov In these studies, rhodium and ruthenium catalysts supported on materials like alumina (B75360) or active carbon have been used for diastereoselective hydrogenations, achieving high diastereomeric excess (de) of up to 96%. nih.gov The mechanism often involves a chiral auxiliary whose conformation shields one face of the molecule, directing the hydrogenation to the less sterically hindered face. nih.gov Future work on this compound will likely adapt these principles, exploring novel chiral ligands and supported metal catalysts to induce high enantioselectivity in its synthesis.

Another promising avenue is the application of domino reactions, which allow for the construction of complex molecules in a single, efficient step. For instance, an expeditious asymmetric synthesis of a related cyclohexene (B86901) carboxylate was achieved using a domino reaction initiated by a highly diastereoselective lithium amide conjugate addition. researchgate.net This approach, which creates multiple stereocenters in one pot, could be adapted for the stereocontrolled synthesis of this compound.

The table below summarizes representative findings in asymmetric synthesis relevant to substituted cyclohexanes.

| Catalyst/Auxiliary | Substrate Type | Key Finding | Diastereomeric Excess (de) | Reference |

| Supported Rh/Ru | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | Cis-hydrogenation directed by chiral auxiliary | Up to 96% | nih.gov |

| Lithium (α-methylbenzyl)benzylamide | Nona-2,7-diendioic diester | Domino 1,4-conjugate addition followed by cyclisation | High diastereoselectivity | researchgate.net |

| Cinchonidine | Aryl selenol and 2-cyclohexen-1-one | First enantioselective synthesis of organoselenium compounds | 11-43% ee | nih.gov |

Application of Machine Learning in Predictive Synthesis and Mechanism Discovery

Machine learning (ML) is rapidly emerging as a transformative tool in organic chemistry, with significant potential for the synthesis of this compound. iscientific.orgresearchgate.net ML algorithms can analyze vast datasets from previous experiments to predict reaction outcomes, such as yield and enantioselectivity, with remarkable accuracy. nih.gov This predictive power can dramatically reduce the need for time-consuming trial-and-error experimentation. d-nb.info

For the synthesis of this compound, ML models could be trained on data from various reaction conditions (e.g., catalyst type, solvent, temperature, reactant concentrations). The model could then predict the optimal conditions to maximize the yield of the desired stereoisomer. Furthermore, ML is being used to go beyond simple prediction and aid in the discovery of reaction mechanisms. d-nb.info By identifying which molecular or reaction features most strongly correlate with successful outcomes, ML models can provide insights that guide chemists in understanding the underlying mechanistic pathways. d-nb.info

A key challenge in applying ML to chemistry is the representation of molecules and reactions in a way that an algorithm can understand. nih.gov Techniques like molecular fingerprints and graph-based representations are used to encode structural and electronic information. researchgate.net Recent studies have shown that incorporating chemical knowledge into the design of these representations improves the predictive power of ML models. nih.gov The development of advanced ML models, such as those that can handle complex reaction mechanisms and integrate multiple data sources, holds the key to accelerating and optimizing the synthesis of complex molecules like this compound. iscientific.org

| Machine Learning Application | Objective | Potential Impact on Synthesis of this compound | Representative Finding | Reference |

| Yield Prediction | Optimize reaction conditions for maximum product formation. | Faster identification of optimal catalyst, solvent, and temperature, reducing resource consumption. | ML models can achieve high accuracy (R² > 0.70) in predicting reaction yields, even for unseen data. | nih.gov |

| Enantioselectivity Prediction | Identify catalysts and conditions that favor a specific stereoisomer. | Rational design of asymmetric syntheses with high enantiomeric excess. | ML has been used to reliably predict enantioselectivity in asymmetric reactions. | nih.gov |

| Mechanism Discovery | Uncover underlying reaction pathways. | Deeper understanding of how catalysts and substrates interact, leading to the design of more effective synthetic routes. | ML models guided the discovery that a Palladium catalyst could competitively insert into N-O bonds. | d-nb.info |

Exploration of Novel Catalytic Systems for Efficiency Enhancement

The efficiency of the synthesis of this compound is critically dependent on the catalyst used. Future research is heavily invested in discovering and developing novel catalytic systems that offer higher activity, better selectivity, and improved sustainability.

One area of intense investigation is the use of microporous and mesoporous molecular sieves as catalysts. rsc.org These materials have well-defined pore structures and high surface areas, which can enhance catalytic activity and selectivity. For example, the synthesis of 2-methyl-6-phenylpyridine, a structurally related compound, was successfully achieved in a single step with high efficiency by using molecular sieve catalysts in a vapor-phase reaction. rsc.org This approach avoids the use of corrosive liquid acids and allows for easy separation of the catalyst from the reaction mixture, aligning with the principles of green chemistry. The application of similar solid acid catalysts to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Metal-Organic Frameworks (MOFs) represent another frontier in catalysis. nih.gov These are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable structures and high density of active sites make them promising candidates for a wide range of catalytic applications. Machine learning is also being applied to accelerate the discovery of new MOFs by predicting their synthesis conditions directly from their crystal structures. nih.gov The exploration of MOF-based catalysts for the synthesis of this compound could lead to breakthroughs in catalytic efficiency and selectivity.

Integration of In Situ Spectroscopic Monitoring with Computational Feedback for Reaction Optimization

To achieve precise control over the synthesis of this compound, researchers are moving towards real-time reaction monitoring and optimization. The integration of in situ spectroscopic techniques with computational feedback loops represents a paradigm shift from traditional batch-wise analysis to continuous, data-driven process control.

In situ spectroscopy, using techniques such as Raman, infrared (IR), or NMR spectroscopy, allows for the continuous monitoring of reactant and product concentrations directly within the reaction vessel. This provides a detailed, real-time picture of the reaction kinetics and the formation of any intermediates or byproducts. For example, a novel in situ microspectroscopic system has been developed to monitor chemical reactions within microfluidic reactors, enabling the observation of rapid changes in real time. rsc.org

The true power of this approach is realized when the real-time data from spectroscopic monitoring is fed into a computational model. This model, which could be based on kinetic equations or a machine learning algorithm, can then compare the actual reaction progress to a desired trajectory and automatically adjust reaction parameters—such as temperature, flow rate of reactants, or catalyst concentration—to maintain optimal conditions. This creates a closed-loop feedback system that can continuously optimize the reaction, maximizing yield and purity while minimizing reaction time and waste. The application of such integrated systems to the synthesis of this compound would enable a level of precision and efficiency that is unattainable with conventional methods.

Q & A

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

- Methodological Answer : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr in brominations). Equip labs with emergency showers and eyewash stations. First-aid measures:

- Inhalation : Move to fresh air; administer oxygen if needed.

- Skin contact : Wash with soap/water for 15 minutes; apply hydrocortisone cream.

Safety data sheets (SDS) must align with OSHA/GHS standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.